N-((1-(cyclopropylsulfonyl)piperidin-4-yl)methyl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide
Description
This compound features a pyrazole carboxamide core linked to a piperidine moiety substituted with a cyclopropylsulfonyl group. The pyrazole ring is further modified with a methoxy group at position 3 and a methyl group at position 1. While direct pharmacological data for this compound are unavailable in the provided evidence, its structural features align with cannabinoid receptor modulators and kinase inhibitors described in related studies .
Propriétés
IUPAC Name |
N-[(1-cyclopropylsulfonylpiperidin-4-yl)methyl]-3-methoxy-1-methylpyrazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24N4O4S/c1-18-10-13(15(17-18)23-2)14(20)16-9-11-5-7-19(8-6-11)24(21,22)12-3-4-12/h10-12H,3-9H2,1-2H3,(H,16,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YIUDLIRTKJHCQO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C(=N1)OC)C(=O)NCC2CCN(CC2)S(=O)(=O)C3CC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24N4O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mécanisme D'action
Activité Biologique
N-((1-(cyclopropylsulfonyl)piperidin-4-yl)methyl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide is a synthetic compound with a complex molecular structure that suggests diverse biological activities. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure
The compound features:
- Cyclopropylsulfonyl group : Enhances binding affinity and specificity.
- Piperidine moiety : Interacts with various biological receptors and enzymes.
- Pyrazole core : Known for anti-inflammatory and analgesic properties.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:
- Enzyme Inhibition : Similar compounds have shown efficacy as inhibitors of lysine-specific demethylases, which are involved in cancer and neurodegenerative disorders .
- Receptor Modulation : The piperidine structure allows for interaction with neurotransmitter receptors, potentially influencing psychoactive effects .
Biological Activity Profiles
The following table summarizes the biological activities associated with this compound:
Research Findings
Recent studies have highlighted the following findings regarding the biological activity of N-((1-(cyclopropylsulfonyl)piperidin-4-yl)methyl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide:
- Inhibition of Enzymatic Activity : Research indicates that derivatives of this compound can inhibit specific enzymes implicated in various diseases, including cancer. This inhibition may lead to reduced tumor growth in vitro and in vivo models .
- Anti-inflammatory Effects : Compounds with similar structures have demonstrated significant anti-inflammatory effects in animal models, suggesting that this compound may also possess similar therapeutic potential .
- Psychoactive Properties : Preliminary studies suggest that the compound could interact with cannabinoid receptors, indicating a potential for psychoactive effects or applications in treating mood disorders .
Case Studies
Several case studies have investigated the pharmacological effects of related compounds:
- A study on cyclopropyl-containing pyrazoles indicated their effectiveness in reducing serum lipid parameters in metabolic syndrome models, showcasing their potential as therapeutic agents for metabolic disorders .
- Another investigation focused on the interaction of pyrazole derivatives with cannabinoid receptors, revealing promising results for managing pain and inflammation .
Comparaison Avec Des Composés Similaires
Structural and Pharmacological Features
The following table summarizes key structural and functional differences between the target compound and analogs from the evidence:
Key Observations
Receptor Selectivity: The target compound’s piperidine-cyclopropylsulfonyl group may influence receptor binding kinetics. For example, SR-144528’s bicyclic substituent confers CB2 antagonism , while WIN 55212-2’s naphthoyl group enhances CB2 affinity . Cyclopropylsulfonyl groups in the target compound could similarly modulate selectivity for cannabinoid or other G-protein-coupled receptors.
Functional Substituents :
- The 3-methoxy group on the pyrazole ring may enhance solubility compared to SR-144528’s lipophilic chlorophenyl group. However, this substitution could reduce blood-brain barrier penetration relative to WIN 55212-2 .
Synthetic Accessibility :
- The synthetic route for N-cyclopropyl-3-methyl-1-(pyridin-3-yl)-1H-pyrazol-4-amine () involves copper-catalyzed coupling, which may parallel methods for synthesizing the target compound. However, the carboxamide linkage in the target compound likely requires additional steps, such as amide bond formation .
Research Findings and Hypotheses
- Cannabinoid Receptor Interactions: The target compound’s carboxamide and piperidine groups resemble SR-141716A (a CB1 antagonist) and SR-144528 (CB2 antagonist). Its lack of bulky aromatic substituents (e.g., naphthoyl in WIN 55212-2) may reduce CB1/CB2 affinity but improve selectivity for other targets .
- Kinase Inhibition Potential: Pyrazole carboxamides are common in kinase inhibitors (e.g., c-Met or JAK inhibitors). The methoxy group could hydrogen-bond with kinase ATP pockets, similar to pyrazolo[3,4-b]pyridine derivatives in .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
